

Budralazine: A Technical Overview of a Hydralazine Analog

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Compound of Interest

Compound Name: *Budralazine*

Cat. No.: *B8753938*

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Abstract

Budralazine, a derivative of the well-established antihypertensive agent hydralazine, emerged as a compound of interest for its vasodilatory and sympathoinhibitory properties. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of **Budralazine**, with a focus on its preclinical and metabolic studies. Quantitative data from key experiments are presented in tabular format for comparative analysis. Detailed experimental methodologies are provided, and key physiological relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.

Discovery and History

Budralazine, also known by the developmental code DJ-1461, is chemically identified as 1-[2-(1,3-dimethyl-2-butenylidene)hydrazino]phthalazine. Its development is intrinsically linked to the history of hydralazine, a direct-acting smooth muscle relaxant discovered by scientists at Ciba while searching for antimalarial drugs.^[1] The antihypertensive properties of hydralazine were first reported in 1950, and it was approved by the FDA in 1953.^[1]

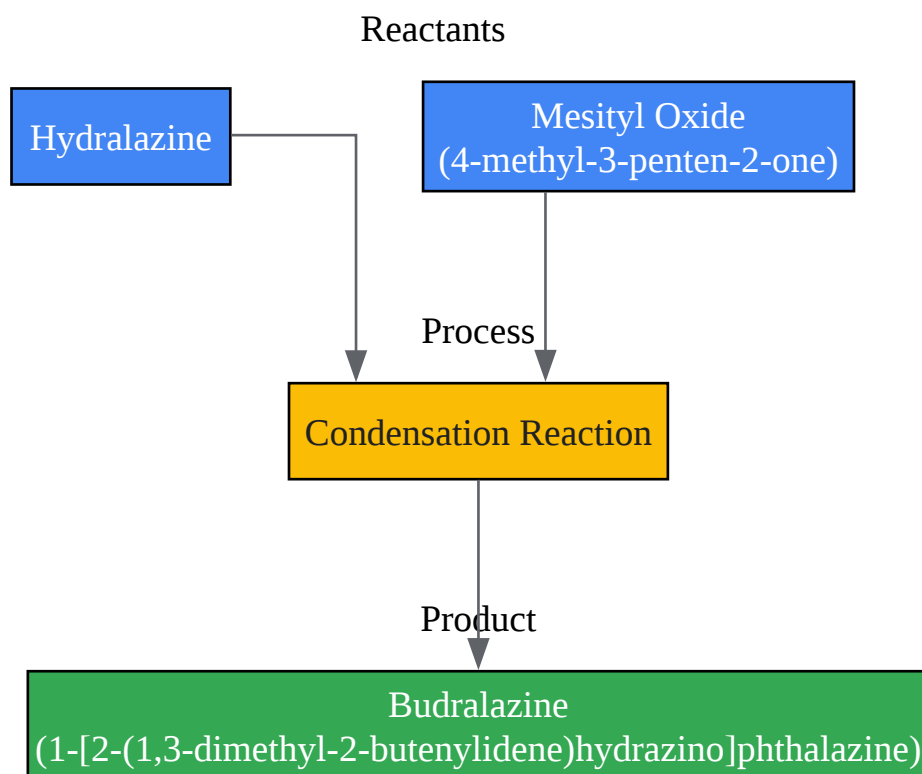
As a hydralazine analog, **Budralazine** was investigated for its potential as an antihypertensive agent with a modified pharmacological profile. The earliest cited research on **Budralazine** (DJ-1461) dates back to 1974, where its antihypertensive activity was initially described.^[2]

Subsequent studies in the late 1970s further elucidated its metabolic fate and compared its pharmacological effects to its parent compound, hydralazine.

Synthesis

While specific, detailed synthesis protocols for **Budralazine** are not widely published in readily available literature, its structure as a hydrazone derivative of hydralazine suggests a likely synthetic route involving the condensation of hydralazine with mesityl oxide (4-methyl-3-penten-2-one).

A general conceptual workflow for such a synthesis is presented below.



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Conceptual Synthesis Workflow for **Budralazine**.

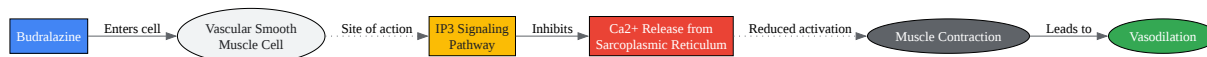
Pharmacological Profile

Mechanism of Action

Budralazine, like its parent compound hydralazine, is a direct-acting vasodilator that primarily relaxes arteriolar smooth muscle.[3] The precise molecular mechanism of hydralazine involves the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells.[4] This leads to a decrease in peripheral vascular resistance, subsequently lowering blood pressure.

A distinguishing feature of **Budralazine** is its apparent central sympathoinhibitory action at lower doses, which can lead to bradycardia, a contrast to the reflex tachycardia often seen with hydralazine. At higher doses, however, **Budralazine** can also produce tachycardia.

The proposed mechanism of action leading to vasodilation is illustrated in the following signaling pathway.



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Proposed Signaling Pathway for **Budralazine**-Induced Vasodilation.

Preclinical Efficacy

Preclinical studies in rat models have demonstrated the antihypertensive effects of **Budralazine**.

Table 1: Antihypertensive Effect of **Budralazine** in Anesthetized Rats

Dose (mg/kg, i.v.)	Change in Mean Arterial Pressure (mmHg)	Effect on Cardiac Sympathetic Nerve Activity	Effect on Preganglionic Adrenal Sympathetic Nerve Activity
0.5	Dose-dependent reduction	Decrease	Not specified
1.0	Dose-dependent reduction	Decrease	Reduced
5.0	Dose-dependent reduction	Increase	Increase

Data extracted from a study on the anti-tachycardic mechanism of **Budralazine**.

Table 2: Comparative Antihypertensive Potency of **Budralazine** and Hydralazine in DOCA/saline Hypertensive Rats (Single Oral Administration)

Compound	Antihypertensive Potency
Budralazine	2-3 times less potent than hydralazine
Hydralazine	Baseline

Data from a comparative pharmacological study.

Pharmacokinetics and Metabolism

The metabolism of **Budralazine** has been investigated in rats using radiolabeled compounds.

Absorption and Distribution

Following oral administration of [14C]**Budralazine** to rats, peak plasma levels of radioactivity were observed. A notable finding was the high retention of radioactivity in the aorta wall, which correlated with the time course of blood pressure reduction.

Metabolism

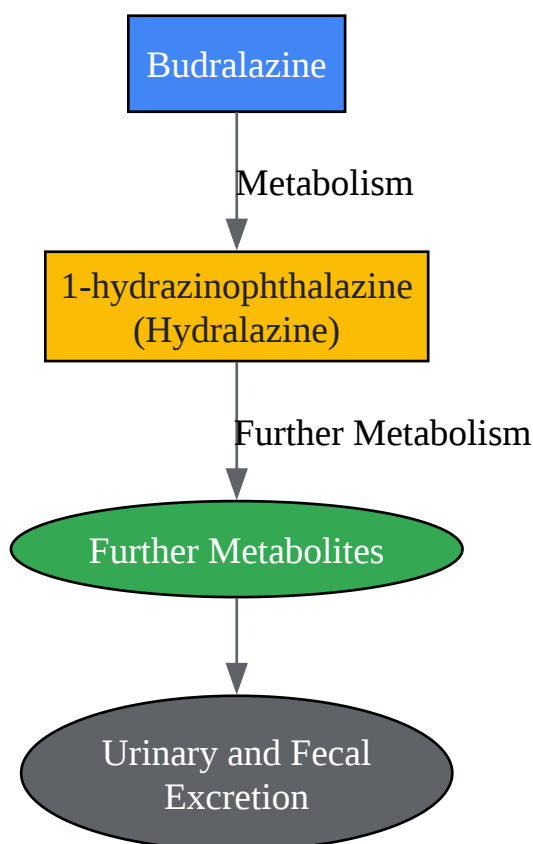
Metabolic studies indicate that **Budralazine** is extensively metabolized. In plasma, the parent drug was detectable for a limited time, with 1-hydrazinophthalazine (hydralazine) being a significant metabolite.

Table 3: Pharmacokinetic Parameters of [14C]**Budralazine** in Rats (Oral Administration)

Parameter	Value
Peak Plasma Level of 14C	3.6 µg equiv. of Budralazine/ml
Parent Drug in Plasma (within 4h)	~5% of total 14C
1-hydrazinophthalazine in Plasma (within 16h)	~15% of total 14C
24h Urinary Excretion of 14C	45% of dose
24h Fecal Excretion of 14C	37% of dose

Data from a study on the metabolism of **Budralazine**.

The metabolic pathway of **Budralazine** likely involves its conversion to hydralazine, which then undergoes further metabolism. The metabolism of hydralazine is known to be influenced by acetylator phenotype.



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Simplified Metabolic Pathway of **Budralazine**.

Experimental Protocols

Antihypertensive Activity in Anesthetized Rats

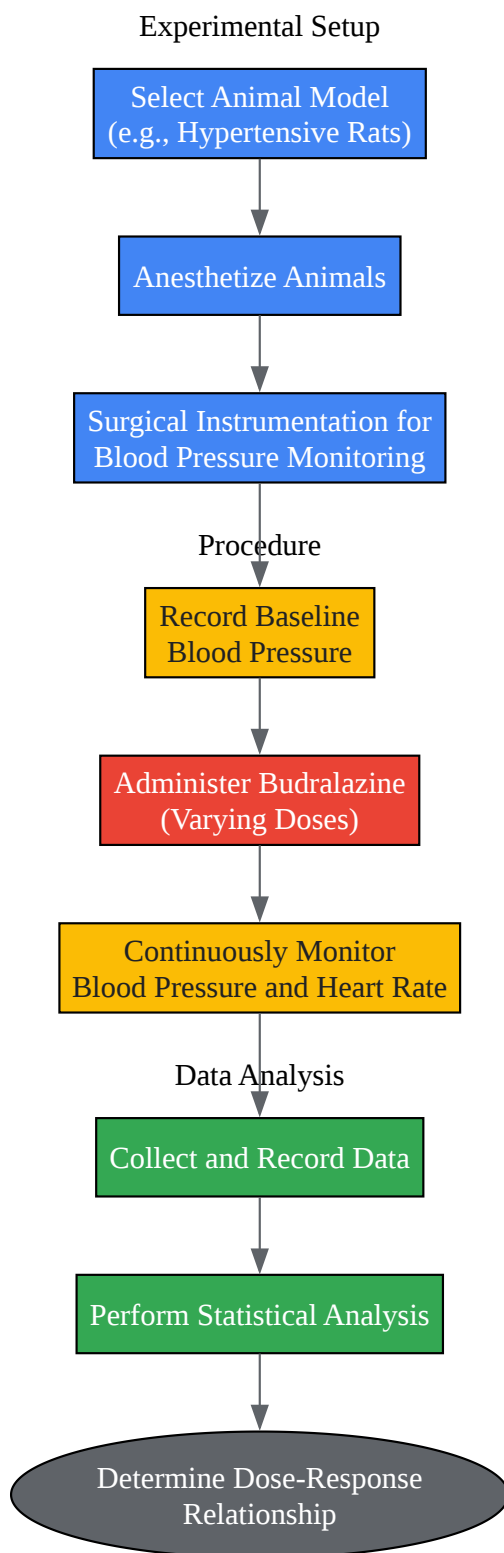
- Animal Model: Normotensive male Wistar rats.
- Anesthesia: Urethane and α -chloralose administered intraperitoneally.
- Drug Administration: **Budralazine** (0.5-5.0 mg/kg) administered intravenously.
- Measurements:
 - Mean arterial pressure.
 - Cardiac sympathetic nerve activity (ICNA) via electrophysiological techniques.

- Preganglionic adrenal sympathetic nerve activity (ASNA) via electrophysiological techniques.
- Aortic depressor nerve activity (ADNA).
- Carotid sinus nerve activity.
- Objective: To elucidate the anti-tachycardic effect of **Budralazine**.

Metabolism Study in Rats

- Animal Model: Normotensive and spontaneously hypertensive rats.
- Test Substance: [^{14}C]**Budralazine** administered orally.
- Sample Collection: Plasma, urine, and feces collected at various time points.
- Analysis:
 - Measurement of total radioactivity in plasma, urine, and feces.
 - Identification and quantification of **Budralazine** and its metabolites in plasma.
 - Macroautoradiography to determine tissue distribution of radioactivity.
- Objective: To investigate the metabolic fate of **Budralazine**.

The general workflow for a preclinical antihypertensive study is outlined below.



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General Workflow for Preclinical Antihypertensive Study.

Conclusion

Budralazine, a hydralazine derivative, demonstrates potent antihypertensive effects through direct vasodilation, likely mediated by the inhibition of intracellular calcium release in vascular smooth muscle. Its unique sympathoinhibitory action at lower doses distinguishes it from its parent compound. Preclinical studies have provided valuable insights into its efficacy and metabolic profile, indicating extensive metabolism with hydralazine as a key intermediate. Further research, particularly clinical trials in humans, would be necessary to fully elucidate its therapeutic potential and safety profile for the management of hypertension.

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